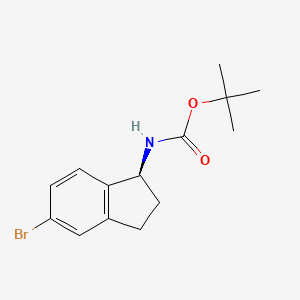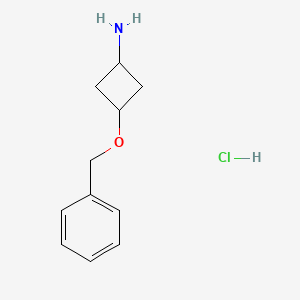![molecular formula C28H18Cl2N2 B3060915 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene CAS No. 120578-04-3](/img/structure/B3060915.png)
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene
概要
説明
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is a synthetic organic compound with the molecular formula C28H18Cl2N2 and a molecular weight of 453.4 g/mol . It is characterized by the presence of two 7-chloro-2-quinolyl groups attached to a benzene ring via vinyl linkages. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
作用機序
Target of Action
The primary target of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is the leukotriene receptor . Leukotriene receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergies .
Mode of Action
This compound acts as a leukotriene receptor antagonist . It binds to these receptors and inhibits their action, thereby preventing the inflammatory response triggered by leukotrienes .
Biochemical Pathways
By blocking the leukotriene receptors, this compound disrupts the leukotriene pathway . This leads to a reduction in inflammation and associated symptoms in conditions like asthma and allergies .
Pharmacokinetics
It is soluble in hot dmso and thf , which may influence its absorption and distribution in the body.
Result of Action
The antagonistic action of this compound on leukotriene receptors results in the reduction of inflammation and the relief of symptoms associated with conditions like asthma and allergies .
準備方法
The synthesis of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene typically involves the reaction of 7-chloro-2-quinolinecarboxaldehyde with 1,3-bis(2-bromoethyl)benzene under basic conditions. The reaction proceeds through a double Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
科学的研究の応用
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
類似化合物との比較
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene can be compared with other similar compounds, such as:
1,3-Bis[2-(7-chloroquinolin-2-yl)vinyl]benzene: This compound has similar structural features but may exhibit different chemical reactivity and biological activity.
7-chloro-2-quinolinecarboxaldehyde: A precursor in the synthesis of this compound, it shares some chemical properties but is less complex.
Montelukast Impurity 18: An impurity of the drug Montelukast, it has a similar quinoline structure but different functional groups and applications.
特性
IUPAC Name |
7-chloro-2-[(E)-2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2/c29-23-10-6-21-8-14-25(31-27(21)17-23)12-4-19-2-1-3-20(16-19)5-13-26-15-9-22-7-11-24(30)18-28(22)32-26/h1-18H/b12-4+,13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBNTXKOIZFHA-QGVJZHQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559782 | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-04-3 | |
| Record name | Quinoline, 2,2′-(1,3-phenylenedi-2,1-ethenediyl)bis[7-chloro-, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)



![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)
